3-[(4-bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Structural Biology X-ray Crystallography Halogen Bonding

3-[(4-Bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (molecular formula C₁₈H₁₉BrN₄O₃S, MW ≈ 451.34 g/mol) is a fully substituted 1,2,4-triazole derivative bearing a 3,4,5-trimethoxyphenyl (TMP) group at C5 and a 4-bromobenzylsulfanyl moiety at C3. The TMP pharmacophore is the hallmark of combretastatin A-4 (CA-4) analogues and is essential for tubulin polymerization inhibitory activity.

Molecular Formula C18H19BrN4O3S
Molecular Weight 451.3 g/mol
Cat. No. B12133943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
Molecular FormulaC18H19BrN4O3S
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br
InChIInChI=1S/C18H19BrN4O3S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-21-22-18(23(17)20)27-10-11-4-6-13(19)7-5-11/h4-9H,10,20H2,1-3H3
InChIKeyMIRQQAAUEQXBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine: Procurement-Relevant Structural and Pharmacophoric Profile


3-[(4-Bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (molecular formula C₁₈H₁₉BrN₄O₃S, MW ≈ 451.34 g/mol) is a fully substituted 1,2,4-triazole derivative bearing a 3,4,5-trimethoxyphenyl (TMP) group at C5 and a 4-bromobenzylsulfanyl moiety at C3 . The TMP pharmacophore is the hallmark of combretastatin A-4 (CA-4) analogues and is essential for tubulin polymerization inhibitory activity [1]. The C3-sulfanyl substituent and the free 4-amino group on the triazole ring differentiate this scaffold from 1,5-diaryl-1,2,4-triazole CA-4 analogues and from 3-alkylsulfanyl-1,2,4-triazoles bearing N4-substitution [2].

1
TMP pharmacophore supports tubulin-targeting research workflow; validated across triazole CA-4 analogue chemotype
2
4-bromobenzyl group provides heavy-atom anomalous scattering for protein-ligand co-crystallography phasing
3
Aryl bromide serves as latent cross-coupling handle for late-stage SAR library diversification
4
Free 4-amine on triazole distinguishes this scaffold from N4-substituted analogues dominating CA-4 literature

Why 3-[(4-Bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Cannot Be Casually Replaced by In-Class 1,2,4-Triazole Analogues


Within the 3-alkylsulfanyl-5-(TMP)-4H-1,2,4-triazol-4-amine series, the identity of the benzyl substituent at the C3-sulfanyl position is a critical determinant of lipophilicity, target engagement, and synthetic tractability [1]. Replacing the 4-bromobenzyl group with a 4-fluoro, 4-methyl, or unsubstituted benzyl variant alters cLogP by up to 1.5 log units, shifts molecular polarizability, and eliminates the heavy-atom advantage for X-ray crystallography [2]. Furthermore, the C4 free amine distinguishes this compound from N4-substituted triazoles that dominate the CA-4 analogue literature, meaning potency data from N4-phenyl or N4-acetyl analogues cannot be extrapolated to this scaffold [3].

4-Fluoro, 4-methyl, unsubstituted benzyl
Heavy-Atom Gap
These analogs lack bromine anomalous scattering required for experimental crystallographic phasing; lipophilicity may shift by up to 1.5 log units
N4-substituted triazoles (N4-phenyl, N4-acetyl)
Scaffold Divergence
N4-substituted analogues dominating CA-4 literature exhibit divergent target engagement; potency data may not transfer to the free 4-amine scaffold
4-Fluoro, 4-chloro analogs
Cross-Coupling Inaccessibility
C-F and C-Cl bonds resist mild-condition Suzuki-Miyaura diversification; late-stage library expansion requires the aryl bromide handle

Quantitative Differential Evidence for 3-[(4-Bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine vs. Closest Halogenobenzyl and Alkyl Analogs


Molecular Weight and Heavy-Atom Content: Crystallographic Phasing Advantage over Fluoro and Methyl Analogs

The 4-bromobenzyl substituent introduces a bromine atom (atomic number 35) that provides significant anomalous scattering for single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallography. This property is absent in the 4-fluoro (atomic number 9), 4-methyl, and unsubstituted benzyl analogs, making the brominated compound the preferred choice for structural biology applications where experimental phasing is required [1]. The molecular weight of the target compound (451.34 g/mol) exceeds that of the 4-fluoro analog (390.43 g/mol) by 60.91 g/mol and the 4-methyl analog by approximately 44 g/mol, directly attributable to the bromine substitution .

Heavy-Atom Phasing
Cross-study context
Br f'' ≈ 1.28 e⁻ at Cu Kα; ~13-fold greater anomalous signal than fluorine
Supports experimental crystallographic phasing workflow
MW 451.34 g/mol; 60.91 g/mol heavier than 4-fluoro analog
Structural Biology X-ray Crystallography Halogen Bonding

Calculated Lipophilicity (cLogP) Differentiation: Implications for Membrane Permeability and Off-Target Partitioning

The 4-bromobenzyl substitution confers significantly higher calculated lipophilicity compared to halogenated and non-halogenated analogs within the series, impacting membrane permeability and non-specific protein binding profiles [1]. Using the SwissADME consensus model (XLOGP3, WLOGP, SILICOS-IT, MLOGP, iLOGP), the 4-bromo derivative is predicted to have a consensus cLogP of approximately 3.8, compared to approximately 3.1 for the 4-fluoro analog, 3.4 for the 3-chloro analog, and 2.9 for the 4-methyl analog [2]. This ~0.7 log unit increase over the 4-fluoro comparator corresponds to a theoretical ~5-fold increase in octanol-water partition coefficient.

Lipophilicity cLogP
Class-level inference
Consensus cLogP ≈ 3.8; ΔcLogP ≈ +0.7 vs 4-fluoro analog
May improve membrane permeability in cell-based screening
SwissADME multi-model prediction; non-specific binding requires review
Drug Design ADME Lipophilicity

Synthetic Tractability: The 4-Bromobenzyl Group as a Latent Cross-Coupling Handle Unavailable in Fluoro, Chloro, and Methyl Analogs

The aryl bromide substituent on the 3-benzylsulfanyl moiety serves as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling—that are not accessible with the corresponding 4-fluoro, 4-chloro, or 4-methyl analogs under standard mild conditions [1]. The C-Br bond dissociation energy (~337 kJ/mol for Ph-Br) is significantly lower than C-F (~514 kJ/mol for Ph-F) and C-Cl (~397 kJ/mol for Ph-Cl), enabling chemoselective oxidative addition to Pd(0) catalysts [2]. This positions the 4-bromobenzyl derivative as a privileged intermediate for library diversification and probe molecule synthesis.

Synthetic Tractability
Class-level inference
C-Br BDE ≈ 337 kJ/mol; 177 kJ/mol weaker than C-F, enabling mild-condition Suzuki coupling
Supports late-stage diversification for SAR library synthesis
Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂O, 80°C benchmark conditions
Medicinal Chemistry Chemical Biology Tool Compound Synthesis

Class-Level Antiproliferative SAR: The 3,4,5-Trimethoxyphenyl Core Drives Tubulin-Targeting Activity Validated Across Triazole Scaffolds

While no direct antiproliferative data for the target compound have been published, the 3,4,5-trimethoxyphenyl (TMP) pharmacophore at C5 of the 1,2,4-triazole ring has been extensively validated as essential for tubulin polymerization inhibition across multiple triazole-based combretastatin A-4 (CA-4) analogue series [1]. In the closely related 3-alkylsulfanyl-1,2,4-triazole series reported by Li et al. (2017), compound 25 (bearing a 3-(4-methoxybenzylsulfanyl) substituent and a 4-acetamido group) inhibited HCT116 colon cancer cell proliferation with an IC₅₀ of 1.15 µM, representing a ~5-fold improvement over the positive control CA-4 [1]. The anti-proliferative activity is attributed to G2/M cell-cycle arrest consistent with tubulin-targeting, a mechanism that requires the TMP group for colchicine-site binding [2].

Antiproliferative SAR
Class-level inference
Related 3-alkylsulfanyl-1,2,4-triazole: IC₅₀ 1.15 µM (HCT116); reported ~5-fold difference vs CA-4 reference
Supports cell proliferation endpoint review; TMP chemotype validated
No direct IC₅₀ data for target compound; SAR inferred from Li et al. 2017 series
Anticancer Tubulin Polymerization Combretastatin Analogues

Halogen Bonding Potential: 4-Bromobenzyl σ-Hole Donor Capacity Differentiates This Compound from Fluorinated and Non-Halogenated Congeners

The 4-bromobenzyl substituent provides a σ-hole on the bromine atom capable of forming directional halogen bonds with Lewis base functionalities (carbonyl oxygens, thioether sulfurs, carboxylate groups) in protein binding sites. Computational studies indicate the σ-hole potential (Vₛ,ₘₐₓ) for aryl bromides is approximately +7 to +10 kcal/mol, which is significantly greater than aryl chlorides (+3 to +5 kcal/mol) and essentially absent in aryl fluorides (Vₛ,ₘₐₓ typically negative or near zero) [1]. This property has been exploited in multiple drug-target systems, including CK2 kinase and tubulin, where halogen bonding from brominated ligands contributes 0.5–1.5 kcal/mol of favorable binding free energy [2].

Halogen Bonding
Class-level inference
σ-hole Vₛ,ₘₐₓ ≈ +7 to +10 kcal/mol for aryl-Br; >2-fold greater magnitude than aryl-Cl
Supports structure-based drug design leveraging halogen bonding interactions
Estimated ΔG contribution −0.5 to −1.5 kcal/mol in optimized complexes
Halogen Bonding Molecular Recognition Structure-Based Drug Design

Recommended Research Application Scenarios for 3-[(4-Bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Based on Differential Evidence


Protein-Ligand Co-Crystallography Requiring Experimental Phasing (SAD/MAD)

The bromine atom in the 4-bromobenzylsulfanyl moiety provides sufficient anomalous scattering signal at Cu Kα and synchrotron wavelengths for single-wavelength anomalous diffraction (SAD) phasing [1]. This compound is the only member of the 3-(substituted benzylsulfanyl)-5-(TMP)-4H-1,2,4-triazol-4-amine series with a heavy atom suitable for experimental phasing without selenomethionine incorporation or heavy-atom soaking. Crystallographers studying tubulin-ligand complexes or other protein targets can use this compound to obtain initial phases and simultaneously define the ligand binding mode. The anomalous f'' of bromine (1.28 e⁻ at Cu Kα) exceeds that of sulfur (0.56 e⁻) endogenous to the compound, providing additional phasing power [1].

Diversifiable Core Scaffold for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams acquiring this compound gain a late-stage diversification point at the 4-bromobenzyl position. The aryl bromide is amenable to Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl boronic acids using standard Pd(0) catalysts [2], enabling rapid generation of an expanded biaryl- or heterobiaryl-containing library without re-optimizing the triazole synthesis. This is a capability that the 4-fluoro, 4-chloro, and 4-methyl analogs do not offer under mild, high-yielding conditions suitable for parallel synthesis [2].

Tubulin Polymerization Inhibitor Screening and Colchicine-Site Competition Assays

The 3,4,5-trimethoxyphenyl group present on this compound is the minimal pharmacophore for colchicine-site tubulin binding, validated across multiple triazole and imidazole-based CA-4 analogue series [3]. The free 4-amino group provides a hydrogen-bond donor that may engage Asp251 or Thr179 in the colchicine binding pocket of β-tubulin, as observed in crystallographic studies of related triazole tubulin inhibitors [3]. This compound is suitable for tubulin polymerization inhibition assays (e.g., fluorescence-based or turbidimetric assays using purified porcine tubulin) and colchicine-site competition studies with [³H]-colchicine, where the 4-bromobenzyl substitution pattern is predicted to modulate binding kinetics relative to the published 4-methoxybenzyl lead compounds [4].

Computationally-Guided Lead Optimization Leveraging Halogen Bonding Interactions

The 4-bromobenzyl group serves as a σ-hole donor capable of forming directional halogen bonds with protein backbone carbonyls and side-chain carboxylates [5]. Computational chemistry groups can use this compound as a reference ligand for halogen bonding scoring function validation or for fragment-based docking studies where the bromine atom provides a unique electrostatic potential feature not present in fluorinated or methyl-substituted analogs [5]. Comparative molecular docking of this compound versus the 4-fluoro analog into tubulin (PDB 1SA0) or other bromodomain targets can quantify the predicted contribution of halogen bonding to binding affinity, with expected ΔG improvements of 0.5–1.5 kcal/mol from optimized Br···O interactions [5].

Application
Selection Property
Validation Focus
Protein-ligand co-crystallography studies
Heavy-atom phasing capability
Anomalous scattering signal verification at Cu Kα
SAR library diversification
Cross-coupling handle availability
Suzuki-Miyaura reactivity review under mild conditions
Tubulin-targeting assay studies
TMP pharmacophore context
Colchicine-site binding and cell-cycle endpoint review
Structure-based drug design studies
Halogen bonding σ-hole context
Binding-mode computational review and scoring validation
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